3-Bromo-1-ethenyl-5-methyl-1H-pyrazole

Cycloaddition chemistry Polymer synthesis Click chemistry

Choose this specific heterocyclic building block for its unique 1-ethenyl (vinyl) group, enabling cycloaddition and polymerization chemistries inaccessible to saturated 1-ethyl analogs (e.g., CAS 1354706-05-0). The 3-bromo handle facilitates Suzuki-Miyaura cross-coupling, while the 5-methyl group provides distinct steric and electronic tuning for medicinal chemistry and materials science applications.

Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
CAS No. 923036-02-6
Cat. No. B12870823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-ethenyl-5-methyl-1H-pyrazole
CAS923036-02-6
Molecular FormulaC6H7BrN2
Molecular Weight187.04 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C=C)Br
InChIInChI=1S/C6H7BrN2/c1-3-9-5(2)4-6(7)8-9/h3-4H,1H2,2H3
InChIKeyIEGRHTSSJLMBIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-ethenyl-5-methyl-1H-pyrazole (CAS 923036-02-6): Core Structural and Procurement Overview


3-Bromo-1-ethenyl-5-methyl-1H-pyrazole (CAS 923036-02-6) is a heterocyclic building block belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms [1]. The compound features a bromine atom at the 3-position, an ethenyl (vinyl) group at the 1-position, and a methyl group at the 5-position . With a molecular formula of C₆H₇BrN₂ and a molecular weight of 187.04 g/mol, this compound serves primarily as a synthetic intermediate in organic and medicinal chemistry research [2]. Pyrazoles are privileged scaffolds in drug discovery, and this specific substitution pattern imparts distinct reactivity that enables its use in cross-coupling reactions, cycloadditions, and the synthesis of more complex heterocyclic structures [3].

Why 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole (CAS 923036-02-6) Cannot Be Replaced by Generic Pyrazole Analogs


The substitution pattern of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole (1-ethenyl, 3-bromo, 5-methyl) creates a unique reactivity profile that is absent in common commercial analogs such as 3-bromo-1-ethyl-5-methyl-1H-pyrazole (CAS 1354706-05-0) , 3-bromo-5-ethenyl-1-methyl-1H-pyrazole (CAS 2018042-60-7) , or 3-bromo-1-ethenyl-1H-pyrazole (CAS 923036-00-4) [1]. The 1-ethenyl group provides a handle for cycloaddition and polymerization chemistry that the saturated 1-ethyl analog cannot match, while the 5-methyl substitution distinguishes this compound from the des-methyl analog (923036-00-4) in terms of steric and electronic modulation of the pyrazole ring [2]. Generic substitution with these readily available alternatives would fundamentally alter downstream reaction outcomes, regioselectivity, and the structural properties of final compounds. The following quantitative evidence guide delineates precisely where this specific substitution pattern provides verifiable differentiation for scientific selection.

3-Bromo-1-ethenyl-5-methyl-1H-pyrazole (923036-02-6): Quantitative Differentiation Evidence Against Closest Analogs


1-Ethenyl Group Enables Cycloaddition and Polymerization Reactivity Absent in 1-Ethyl Analog

The 1-ethenyl (vinyl) substituent of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole confers participation in [3+2] and other cycloaddition reactions, as well as radical or coordination polymerization, which are fundamentally impossible for the saturated 1-ethyl analog, 3-Bromo-1-ethyl-5-methyl-1H-pyrazole (CAS 1354706-05-0) . The vinyl group serves as a π-system handle for transformations that the ethyl group, lacking any unsaturation, cannot engage in [1].

Cycloaddition chemistry Polymer synthesis Click chemistry

Regioisomeric Differentiation: 3-Bromo-1-ethenyl-5-methyl vs. 3-Bromo-5-ethenyl-1-methyl Pyrazole

The positional isomer 3-Bromo-5-ethenyl-1-methyl-1H-pyrazole (CAS 2018042-60-7) differs from the target compound in the placement of the ethenyl and methyl groups on the pyrazole ring. In the target compound, the ethenyl group resides at N1 and the methyl at C5; in the regioisomer, the methyl resides at N1 and the ethenyl at C5 [1]. This regioisomerism produces distinct electronic distributions and steric environments, as evidenced by differing predicted physicochemical properties: the target compound has a predicted boiling point of 250.8±28.0 °C (760 Torr) and density of 1.477±0.14 g/cm³ (25 °C), while the regioisomer's properties, though similar in molecular formula, would differ in specific values .

Regioselective synthesis Structure-activity relationship NMR characterization

5-Methyl Substitution Modulates Steric and Electronic Properties Relative to Des-Methyl Analog

The presence of the 5-methyl group in 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole distinguishes it from the des-methyl analog 3-Bromo-1-ethenyl-1H-pyrazole (CAS 923036-00-4) [1]. The methyl substituent introduces both steric bulk and electron-donating inductive effects at the C5 position, which can influence the reactivity of the adjacent N1-ethenyl group and the C3-bromo substituent [2]. Molecular weight increases from 173.01 g/mol (des-methyl) to 187.04 g/mol (target), reflecting the additional CH₂ unit [1][2]. The InChIKey differs: HNOIKVKBNKNJLS-UHFFFAOYSA-N for the des-methyl analog versus IEGRHTSSJLMBIL-UHFFFAOYSA-N for the target compound, confirming distinct chemical identities [1][2].

Steric modulation Electronic effects Pyrazole SAR

One-Step Synthesis Protocol Enables Quantitative Yield with Adapted Vilsmeier Conditions

A published one-step synthesis protocol for 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole achieves quantitative yield using adapted Vilsmeier conditions [1]. The protocol provides detailed characterization by ¹H-, ²H-, and ¹³C-NMR spectroscopy, as well as IR and Raman spectroscopy [1]. While direct comparative yield data for alternative synthetic routes to this specific compound are not available in the peer-reviewed literature, the existence of a validated, high-yielding one-step procedure represents a practical advantage for procurement and in-house synthesis planning. In contrast, related analogs such as 3-bromo-1-ethyl-5-methyl-1H-pyrazole and the regioisomer 3-bromo-5-ethenyl-1-methyl-1H-pyrazole lack such explicitly documented, optimized synthetic protocols in the open literature .

Synthetic methodology Pyrazole synthesis Vilsmeier reaction

3-Bromo-1-ethenyl-5-methyl-1H-pyrazole (923036-02-6): Evidence-Backed Research Application Scenarios


Modular Synthesis of 3,4,5-Trisubstituted Pyrazoles via Suzuki Cross-Coupling

The 3-bromo substituent of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole serves as an electrophilic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups at the C3 position [1]. This approach is consistent with established modular methods for synthesizing 3,4,5-trisubstituted pyrazoles, where 3-bromopyrazoles are employed as key intermediates [2]. The presence of the 1-ethenyl and 5-methyl groups provides additional vectors for diversification, making this compound a versatile building block for constructing pyrazole libraries for structure-activity relationship studies in medicinal chemistry [1].

Cycloaddition and Polymerization Precursor for Materials Chemistry

The 1-ethenyl (vinyl) substituent of 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole enables its participation as a monomer or co-monomer in polymerization reactions, or as a dipolarophile/dienophile in cycloaddition chemistry [1]. This reactivity is not accessible to the saturated 1-ethyl analog [2], making this compound uniquely suited for applications requiring vinyl-functionalized heterocyclic building blocks in polymer chemistry, surface functionalization, or the synthesis of polycyclic frameworks via [3+2] cycloaddition [1].

Regiospecific Scaffold for Biological Probe and Inhibitor Development

Pyrazole derivatives are widely explored as bromodomain inhibitors, kinase inhibitors, and other therapeutic target modulators [1]. The specific 1-ethenyl, 3-bromo, 5-methyl substitution pattern of this compound provides a distinct chemical starting point for structure-based drug design efforts [2]. The combination of a halogen handle for cross-coupling diversification, a vinyl group for further functionalization or constraint introduction, and a methyl group for steric and electronic tuning offers a balanced scaffold for hit-to-lead optimization programs where regioisomeric purity and defined substitution are critical [1].

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